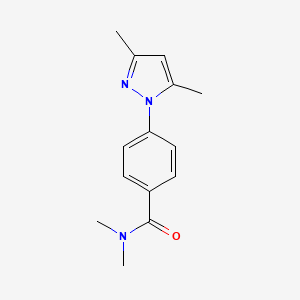![molecular formula C17H21N3O B7535203 [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPM is a small molecule that has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth and metastasis, and protect neurons from damage. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have antibacterial and antifungal properties. In addition, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified for specific applications. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and as a new class of antibiotics. Further research is also needed to optimize the synthesis method of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone and develop more efficient and cost-effective methods for its production. Overall, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has significant potential as a therapeutic agent and warrants further investigation in scientific research.
Synthesis Methods
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone involves a series of chemical reactions that start with the reaction of 3,5-dimethylpyrazole with 4-bromobenzaldehyde to form 4-(3,5-dimethylpyrazol-1-yl)benzaldehyde. This intermediate is then reacted with piperidine and paraformaldehyde to form the final product, [4-(3,5-dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone. The synthesis method has been optimized to produce high yields of pure [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone.
Scientific Research Applications
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-12-14(2)20(18-13)16-8-6-15(7-9-16)17(21)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSARHUKJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)